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These application notes provide a comprehensive overview of the clinical investigation of

darovasertib as a neoadjuvant therapy for uveal melanoma (UM). The information is based on

data from the Phase 2 OptimUM-09 (NCT05907954) and the investigator-sponsored Phase 2

NADOM (NCT05187884) clinical trials. Detailed protocols for key experimental procedures are

provided to support the design and implementation of related research.

Introduction to Neoadjuvant Darovasertib
Darovasertib (IDE196) is a first-in-class, potent, and selective inhibitor of protein kinase C

(PKC).[1] In uveal melanoma, over 90% of tumors harbor activating mutations in GNAQ or

GNA11 genes, which constitutively activate the PKC signaling pathway, leading to cell

proliferation and survival.[2][3] By inhibiting PKC, darovasertib targets a key driver of uveal

melanoma.

The neoadjuvant application of darovasertib aims to shrink the primary tumor before definitive

local therapy, such as enucleation (eye removal) or radiation therapy (plaque brachytherapy).

[4][5] Potential benefits of this approach include a higher rate of eye preservation, improved

visual outcomes, and a reduction in the side effects associated with local treatments.[6][7]

Interim data from ongoing clinical trials have shown promising results, leading to a

Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA) for

neoadjuvant darovasertib in adult patients with uveal melanoma.[1]
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Quantitative Data from Clinical Trials
The following tables summarize the key quantitative outcomes from the OptimUM-09 and

NADOM clinical trials investigating neoadjuvant darovasertib in patients with uveal melanoma.

Table 1: Efficacy of Neoadjuvant Darovasertib in Uveal Melanoma
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Efficacy Endpoint
OptimUM-09 (Company-
Sponsored Phase 2)

NADOM (Investigator-
Sponsored Phase 2)

Ocular Tumor Shrinkage

≥20% reduction by product of

diameters

76% (16/21 patients in an

interim analysis)[7]

Not explicitly reported in this

format

>30% tumor shrinkage (by

volume)

~49% (24/49 patients

combined data)[8]

~67% (8/12 enucleation

patients)[4]

Median tumor shrinkage (by

volume)

~72% (in 8 patients with ≥4

months of treatment)[9]

~47% (in 12 enucleation

patients after 6 months)[4]

Eye Preservation Rate (in

patients initially recommended

for enucleation)

~61% (19/31 patients in a

combined analysis)[8]
75% (9/12 patients)[4]

Reduction in Simulated

Radiation Dose (Plaque

Brachytherapy Cohort)

Any reduction 86% (18/21 patients)[7] Not Applicable

≥20% reduction to at least one

key visual structure
48% (10/21 patients)[7] Not Applicable

Visual Acuity Improvement

Any improvement during

treatment
65% (13/20 patients)[7] Not explicitly reported

>5 letters gained at two

consecutive visits
40% (8/20 patients)[7] Not explicitly reported

Mean gain in letters (in

patients with improvement)

17 letters (enucleation cohort),

10 letters (plaque

brachytherapy cohort)[10]

Not explicitly reported

Table 2: Safety Profile of Neoadjuvant Darovasertib
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Adverse Events (AEs)
OptimUM-09 & NADOM Trials (Combined
Data)

Most Common Treatment-Related AEs (TRAEs)

Diarrhea, nausea, fatigue, maculo-papular rash,

hypotension, vomiting (mostly Grade 1 and 2)[4]

[6]

Grade 3 or Higher TRAEs Approximately 10-20% of patients[4][6]

Serious Drug-Related AEs None reported in the NADOM trial[4]

Treatment Discontinuation due to AEs Low rates reported[10]

Experimental Protocols
The following are detailed methodologies for key experiments and procedures employed in the

clinical trials of neoadjuvant darovasertib.

Patient Selection Protocol
Objective: To enroll a homogenous population of patients with localized uveal melanoma for

whom neoadjuvant therapy is appropriate.

Inclusion Criteria:

Histologically or cytologically confirmed primary localized uveal melanoma requiring either

enucleation or plaque brachytherapy.[5][11]

Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[5][11]

Adequate organ function.[5][11]

Ability to take oral medication.[5][11]

Willingness to use effective contraception.[5][11]

Exclusion Criteria:

Previous treatment with a Protein Kinase C (PKC) inhibitor.[11]
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Presence of metastatic disease.

Concurrent malignancies requiring active treatment.[11]

Significant underlying ocular diseases that could interfere with the assessment of the primary

tumor or visual acuity.[5]

Clinically significant cardiac disease.[11]

Active HIV, Hepatitis B, or Hepatitis C infection.[11]

Malabsorption syndromes.[11]

Darovasertib Administration Protocol
Objective: To administer darovasertib in a safe and effective manner in the neoadjuvant

setting.

Dosage and Administration:

Darovasertib is administered orally at a dose of 300 mg twice daily (BID).[12]

Treatment is continued for up to 6 to 12 months in the neoadjuvant setting, or until maximum

benefit is observed, prior to definitive local therapy.[5][11]

An additional 6 months of adjuvant darovasertib may be administered following local

therapy.[11]

Dose Modifications:

Dose interruptions and/or reductions may be necessary to manage treatment-related

adverse events.

Specific dose modification guidelines should be detailed in the clinical trial protocol.

Tumor Response Assessment Protocol
Objective: To accurately and reproducibly measure changes in tumor size in response to

neoadjuvant darovasertib.
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Imaging Modality:

Ocular ultrasound is a primary method for measuring tumor thickness and basal diameter.[6]

Magnetic Resonance Imaging (MRI) of the orbit can provide detailed anatomical information

and is also used for tumor assessment.[6]

Measurement Criteria:

Tumor response is evaluated based on changes in the product of the two largest

perpendicular diameters, as per Response Evaluation Criteria in Solid Tumors (RECIST 1.1)

guidelines adapted for uveal melanoma.[13][14]

Tumor volume may also be calculated to assess response.[12]

A ≥20% reduction in the product of diameters is proposed as the definition of response in the

Phase 3 OptimUM-10 trial.[7]

Assessment Schedule:

Baseline tumor measurements are obtained before initiating darovasertib.

Follow-up imaging is performed at regular intervals (e.g., every 2-3 months) during

neoadjuvant therapy.

Visual Acuity Assessment Protocol
Objective: To monitor changes in visual function during and after neoadjuvant therapy.

Methodology:

Best-corrected visual acuity (BCVA) is assessed using standardized charts, such as the

Early Treatment Diabetic Retinopathy Study (ETDRS) chart.[15]

Testing is performed at a standard distance (e.g., 20 feet or 6 meters).[15]

Each eye is tested separately.[16]

Scoring:
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Visual acuity is recorded as the number of letters read correctly on the ETDRS chart.

A gain or loss of letters from baseline is calculated at each follow-up visit.

Dosimetry Simulation Protocol (for Plaque
Brachytherapy Cohort)
Objective: To estimate the radiation dose to critical ocular structures and determine the

potential for dose reduction following neoadjuvant darovasertib.

Methodology:

Three-dimensional (3D) dosimetry planning is performed based on baseline tumor

dimensions.[6]

A second dosimetry plan is created using the post-neoadjuvant therapy tumor dimensions.

Standard treatment planning software is used to calculate the radiation dose to the tumor

and critical structures like the optic disc, fovea, and lens.

Analysis:

The change in the simulated radiation dose to these structures is calculated to quantify the

benefit of tumor shrinkage.

Signaling Pathways and Experimental Workflows
Darovasertib Mechanism of Action
Darovasertib targets the PKC enzyme, a critical component of the GNAQ/GNA11 signaling

pathway. In uveal melanoma, mutations in GNAQ or GNA11 lead to the constitutive activation

of Gαq, which in turn activates Phospholipase Cβ (PLCβ). PLCβ cleaves PIP2 into

diacylglycerol (DAG) and inositol triphosphate (IP3). DAG directly activates PKC, which then

promotes downstream signaling through the MAPK/ERK pathway, leading to cell proliferation

and survival. Darovasertib inhibits both classical and novel PKC isoforms, thereby blocking

this oncogenic signaling cascade.[14]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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